molecular formula C11H14INO B14838860 3-Cyclopropoxy-4-iodo-N,N-dimethylaniline

3-Cyclopropoxy-4-iodo-N,N-dimethylaniline

Cat. No.: B14838860
M. Wt: 303.14 g/mol
InChI Key: LVZDVDUHTZACJU-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-iodo-N,N-dimethylaniline is an organic compound with the molecular formula C11H14INO It contains a cyclopropoxy group, an iodine atom, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of N,N-dimethylaniline with iodine in the presence of an oxidizing agent to form 4-iodo-N,N-dimethylaniline . Subsequently, the cyclopropoxy group can be introduced through a nucleophilic substitution reaction using a suitable cyclopropylating agent.

Industrial Production Methods

Industrial production of 3-Cyclopropoxy-4-iodo-N,N-dimethylaniline may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-iodo-N,N-dimethylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming 3-cyclopropoxy-N,N-dimethylaniline.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN) under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted aniline derivatives.

Scientific Research Applications

3-Cyclopropoxy-4-iodo-N,N-dimethylaniline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-iodo-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and iodine atom may play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-iodo-N,N-dimethylaniline is unique due to the presence of both the cyclopropoxy group and the iodine atom, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

3-cyclopropyloxy-4-iodo-N,N-dimethylaniline

InChI

InChI=1S/C11H14INO/c1-13(2)8-3-6-10(12)11(7-8)14-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3

InChI Key

LVZDVDUHTZACJU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)I)OC2CC2

Origin of Product

United States

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